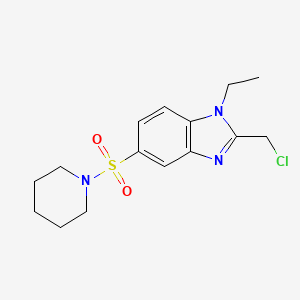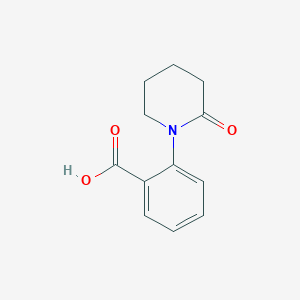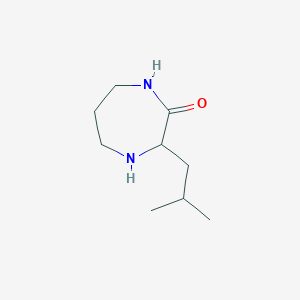
3-(2-Methylpropyl)-1,4-diazepan-2-one
Vue d'ensemble
Description
3-(2-Methylpropyl)-1,4-diazepan-2-one, also known as L-838,417, is a selective agonist for the GABAA receptor subtype α2/α3. It is a compound that has been extensively studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Applications De Recherche Scientifique
Antimicrobial Applications
The compound has been found in the secondary metabolites produced by halotolerant Bacillus spp. These metabolites have shown broad-spectrum antimicrobial activities against reference bacterial and fungal strains . This suggests that “3-(2-Methylpropyl)-1,4-diazepan-2-one” could potentially be used in the development of new antimicrobial compounds.
Anticandidal Potential
The compound has been highlighted for its anticandidal potential. It was extracted from Streptomyces sp. VITPK9 and showed effectiveness against Candida albicans, Candida kefyr, and Candida tropicalis . This suggests a potential use in the treatment of candidiasis.
Anticancer Potential
The compound has shown in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells . This suggests that it could be explored further for its potential use in cancer treatment.
Cellular Signaling Pathways
The compound has been used in scientific research for studying cellular signaling pathways . It can help in understanding the intracellular processes and mechanisms.
Inhibitor of Cyclic Nucleotide Phosphodiesterases (PDEs)
The compound is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs) . This makes it useful in research related to these enzymes and their role in various biological processes.
Bioactive Metabolites Production
The compound is one of the bioactive metabolites produced by halotolerant Bacillus spp . These metabolites have wide biological and pharmaceutical applications, suggesting that “3-(2-Methylpropyl)-1,4-diazepan-2-one” could be used in drug research for bioactive metabolites.
Propriétés
IUPAC Name |
3-(2-methylpropyl)-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-8-9(12)11-5-3-4-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISDQXINCGKUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229246 | |
| Record name | Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,4-diazepan-2-one | |
CAS RN |
78551-31-2 | |
| Record name | Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78551-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





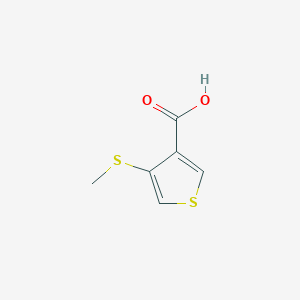
![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)



![Benzene, [(2-isocyanatoethoxy)methyl]-](/img/structure/B3386997.png)
![5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387001.png)

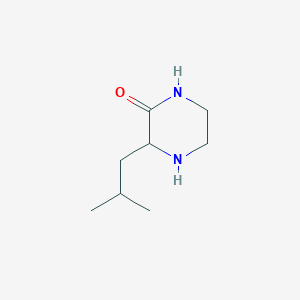
![N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3387035.png)
